6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group at position 6 and a methyl group at position 3 on the pyrimidine ring.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-(Cyclohexylamino)-3-methyluracil can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with 3-methyluracil. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group at position 6 can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the methyl group at position 3.
6-amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione: Contains diethyl groups instead of a cyclohexylamino group.
1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione: Contains propyl and methyl groups instead of a cyclohexylamino group.
Uniqueness
6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a cyclohexylamino group and a methyl group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINNSQRGUJUIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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